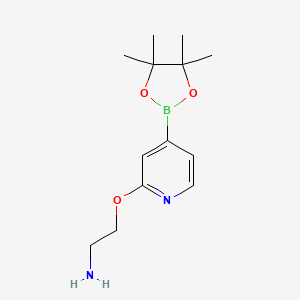2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine
CAS No.: 1346697-26-4
Cat. No.: VC3008899
Molecular Formula: C13H21BN2O3
Molecular Weight: 264.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1346697-26-4 |
|---|---|
| Molecular Formula | C13H21BN2O3 |
| Molecular Weight | 264.13 g/mol |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine |
| Standard InChI | InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-5-7-16-11(9-10)17-8-6-15/h5,7,9H,6,8,15H2,1-4H3 |
| Standard InChI Key | HXJVFFGOACOXLU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN |
Introduction
Chemical Identity and Structure
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a synthetic organic compound characterized by a pyridine core with a boronate ester substituent at the 4-position and an ethanamine group connected via an ether linkage at the 2-position. This compound features several key structural elements that contribute to its chemical versatility and potential applications.
The compound is registered with CAS number 1346697-26-4 and possesses the molecular formula C13H21BN2O3 with a molecular weight of 264.13 g/mol . The structure integrates multiple functional groups including:
-
A pyridine heterocyclic core
-
A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 4
-
An ether linkage at position 2
-
A primary amine terminal group
The compound is known by several synonyms including:
-
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine
-
2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethan-1-amine
-
2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine
Physical and Chemical Properties
The physical properties of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine are characteristic of boronate esters with amine functionalities. As a synthetic intermediate, understanding these properties is crucial for both research applications and synthetic planning.
Physical Properties
Based on its molecular structure and related compounds, this molecule likely exhibits the following physical characteristics:
Chemical Reactivity
The compound exhibits reactivity patterns determined by its functional groups:
-
The boronate ester group functions as a masked boronic acid, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed transformations.
-
The primary amine terminus can participate in numerous reactions including:
-
Acylation to form amides
-
Reductive amination
-
Nucleophilic substitution reactions
-
Formation of imines and enamines
-
-
The pyridine core provides a basic nitrogen atom that can coordinate to metals or participate in hydrogen bonding interactions.
Structural Analogs and Related Compounds
Several structural analogs of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine have been reported, providing valuable context for understanding its properties and potential applications.
Comparison with Related Compounds
Structure-Activity Relationships
The structural variations among these related compounds provide insight into how modifications affect physical properties and potential reactivity:
-
N-methylation (as in the N,N-dimethyl analog) alters the basicity of the amine group, potentially affecting solubility, hydrogen bonding capabilities, and interaction with biological targets.
-
The position of the boronate group on the pyridine ring (4-position versus 5-position in some analogs) influences the electronic distribution and reactivity patterns, particularly in coupling reactions.
-
The length of the carbon chain between the oxygen and the amine affects flexibility, spatial arrangement, and potential for intramolecular interactions.
Applications in Chemical Research
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine has several potential applications across different domains of chemical research due to its versatile structure and reactivity profile.
Synthetic Organic Chemistry
In synthetic chemistry, this compound serves as a valuable building block:
-
As an intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings where the boronate ester can react with aryl or vinyl halides to form new carbon-carbon bonds .
-
In diversity-oriented synthesis, where the multiple functional groups allow for selective modifications to create compound libraries.
-
For the preparation of functionalized pyridines, which are important structural motifs in pharmaceutical compounds.
Medicinal Chemistry Applications
The compound's structure suggests potential utility in medicinal chemistry:
-
As a scaffold for the development of bioactive molecules, leveraging the pyridine core which is common in many pharmaceuticals.
-
For creating compound libraries through modification of the amine functionality or derivatization via the boronate group.
-
As a precursor for the synthesis of potential enzyme inhibitors or receptor ligands, particularly those targeting systems where pyridine-containing molecules show activity.
Materials Science
In materials science, boronate-containing pyridines have found applications in:
-
Development of fluorescent probes and sensors.
-
Preparation of conjugated materials for electronic applications.
-
Design of coordination polymers and metal-organic frameworks utilizing the pyridine nitrogen and other functional groups as coordination sites.
Spectroscopic Characterization
While specific spectroscopic data for 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is limited in the available literature, predicted spectroscopic properties can be inferred based on its structure and related compounds.
NMR Spectroscopy
The proton NMR spectrum would likely show distinctive signals for:
-
The aromatic protons of the pyridine ring (typically in the range of δ 7.0-8.5 ppm)
-
The methylene protons adjacent to the oxygen and nitrogen atoms (approximately δ 3.5-4.2 ppm)
-
The primary amine protons (broad signal, variable position)
-
The methyl protons of the tetramethyl groups (sharp singlet around δ 1.2-1.4 ppm)
In 13C NMR, characteristic signals would include:
-
Pyridine carbon resonances (approximately δ 150-165 ppm for carbons adjacent to nitrogen)
-
Tetramethyl carbon signals (approximately δ 25 ppm)
-
Quaternary carbons of the dioxaborolane (approximately δ 80-85 ppm)
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
-
Molecular ion peak at m/z 264 (corresponding to the molecular weight)
-
Characteristic fragmentation patterns, including loss of the pinacol group and cleavage at the ether linkage
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume